molecular formula C43H41N5O10 B591379 5'-O-(4,4'-Dimethoxytrityl)-N2-phenoxyacetyl-2'-deoxyguanosine-3'-O-succinate CAS No. 130150-80-0

5'-O-(4,4'-Dimethoxytrityl)-N2-phenoxyacetyl-2'-deoxyguanosine-3'-O-succinate

Cat. No. B591379
CAS RN: 130150-80-0
M. Wt: 787.826
InChI Key: POSBVJOCZPOSTD-GABYNLOESA-N
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Description

“5’-O-(4,4’-Dimethoxytrityl)-N2-phenoxyacetyl-2’-deoxyguanosine-3’-O-succinate” is a purine nucleoside analog . It is used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method . It is also used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside .


Synthesis Analysis

The synthesis of this compound involves a four-step process . It is used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method . It is also used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside .


Molecular Structure Analysis

The molecular formula of this compound is C31H32N2O7 . The molecular weight is 544.59 . The InChI key is UBTJZUKVKGZHAD-UPRLRBBYSA-N .


Chemical Reactions Analysis

The deprotection (detritylation) of 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine nucleoside catalyzed by dichloroacetic acid to give a 4,4’-dimethoxytrityl carbocation has been studied . There is little or no effect of solvent polarity on the equilibrium and rate constants .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The melting point is 114-116 °C (subl.) (lit.) . The storage temperature is 2-8°C .

Future Directions

The compound may be used as a research tool for antiviral and anticancer studies . It may also be used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside, which can be subsequently incorporated into oligodeoxynucleotides .

properties

IUPAC Name

4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-oxo-2-[(2-phenoxyacetyl)amino]-1H-purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H41N5O11/c1-54-30-17-13-28(14-18-30)43(27-9-5-3-6-10-27,29-15-19-31(55-2)20-16-29)57-24-34-33(59-38(52)22-21-37(50)51)23-36(58-34)48-26-44-39-40(48)46-42(47-41(39)53)45-35(49)25-56-32-11-7-4-8-12-32/h3-20,26,33-34,36H,21-25H2,1-2H3,(H,50,51)(H2,45,46,47,49,53)/t33-,34+,36+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNDOBMBTBULGR-GABYNLOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C5N=C(NC6=O)NC(=O)COC7=CC=CC=C7)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C5N=C(NC6=O)NC(=O)COC7=CC=CC=C7)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H41N5O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

803.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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